molecular formula C14H12BF3O4 B1602293 (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid CAS No. 870778-97-5

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1602293
CAS RN: 870778-97-5
M. Wt: 312.05 g/mol
InChI Key: BAJVPURXOFJFRW-UHFFFAOYSA-N
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Description

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical biology, and material science. This compound is a potent inhibitor of proteasome, an enzyme that plays a crucial role in protein degradation.

Scientific Research Applications

Cancer Research

This compound is involved in the synthesis of lactate dehydrogenase inhibitors , which are used against cancer cell proliferation. By targeting lactate dehydrogenase, these inhibitors can disrupt the metabolic processes of cancer cells, potentially leading to their death .

Antimicrobial Studies

The trifluoromethoxy group in this compound contributes to its physicochemical properties, which have been studied for their antimicrobial effects. This research is crucial for developing new treatments against resistant strains of bacteria .

Tuberculosis Treatment

Researchers have used this compound to create analogs of PA-824 , a drug used as an antituberculosis agent. The modifications aim to enhance the drug’s efficacy and reduce potential side effects .

Diabetes Management

Phenylboronic acids, including this compound, have been explored for their ability to function as glucose-sensitive polymers . This application is particularly promising for creating self-regulated insulin release systems in diabetes treatment .

Tissue Engineering

The compound’s polymer derivatives, known as PBA-polymers, are being investigated as scaffolds for tissue engineering . These materials can support the growth and development of new tissues for medical applications .

Diagnostic Tools

Due to its ability to form reversible complexes with polyols, including sugars, this compound has been utilized in developing diagnostic tools that can detect biomolecules such as glucose, which is vital for managing conditions like diabetes .

Sensing Platforms

The unique chemistry of phenylboronic acids makes them suitable for use in biomolecule-detecting/sensing platforms . These sensors can detect various substances, including diols and anions like fluoride or cyanide .

Drug Delivery Systems

PBA-polymers are also being studied for their potential as drug-delivery depots . These systems can control the release of medication over time, improving treatment efficacy and patient compliance .

properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-5-12(6-8-13)21-9-10-1-3-11(4-2-10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJVPURXOFJFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584643
Record name (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

CAS RN

870778-97-5
Record name (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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